Enhanced Lipophilicity (XLogP3) Drives Superior Membrane Permeability Compared to N-Desethyl and N-Methyl Analogs
The introduction of the N-ethyl group on the tertiary amide of 3-amino-N-cyclohexyl-N-ethylpropanamide hydrochloride substantially increases calculated lipophilicity relative to N-desethyl and N-methyl comparators. The target compound exhibits an XLogP3 of 2.2, compared to 0.9 for 3-amino-N-cyclohexylpropanamide (N-desethyl) and 1.5 for 3-amino-N-cyclohexyl-N-methylpropanamide hydrochloride . This difference of ≥0.7 log units translates to an approximately 5-fold higher predicted partition coefficient favoring the N-ethyl compound, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential in CNS drug discovery programs .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-Amino-N-cyclohexylpropanamide: XLogP3 = 0.9; 3-Amino-N-cyclohexyl-N-methylpropanamide HCl: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. N-desethyl; +0.7 vs. N-methyl |
| Conditions | Computed values from PubChem (XLogP3 algorithm); hydrochloride salt forms |
Why This Matters
Procurement of the N-ethyl analog is warranted when a project requires a specific lipophilicity window for CNS target engagement, as the N-desethyl or N-methyl variants cannot replicate this property without additional synthetic manipulation.
- [1] PubChem. Compound Summary for CID 56831840 (3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride), CID 16784326 (3-Amino-N-cyclohexylpropanamide). 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248, 2010. View Source
